molecular formula C33H33BrO5 B1391820 (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran CAS No. 1354486-61-5

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran

Cat. No.: B1391820
CAS No.: 1354486-61-5
M. Wt: 589.5 g/mol
InChI Key: CTKLYOLUBMYRCT-ZPZOKNLESA-N
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Description

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran is a complex organic compound characterized by its tetrahydropyran ring structure with multiple benzyloxy groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran typically involves the protection of hydroxyl groups followed by bromination. One common method includes the following steps:

    Protection of Hydroxyl Groups: The starting material, a sugar derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.

    Bromination: The protected intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy groups can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed to oxidize the benzyloxy groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the benzyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while oxidation of the benzyloxy groups could produce corresponding aldehydes or ketones.

Scientific Research Applications

(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties.

    Material Science: The compound’s unique structure makes it a candidate for studying new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with different substrates.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-tetrahydro-2H-pyran: Lacks the bromine atom, making it less reactive in substitution reactions.

    (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-chlorotetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and interaction with other molecules.

Uniqueness

The presence of the bromine atom in (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine or hydrogen result in distinct chemical properties and reactivity patterns.

Biological Activity

The compound (2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C34H36O6C_{34}H_{36}O_{6}, with notable features including multiple benzyloxy substituents which enhance its stability and reactivity. The presence of the bromine atom at the 6-position contributes to its biological activity by potentially influencing interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities involved in carbohydrate metabolism. Specifically:

  • Glycosyltransferases : The compound can act as a substrate or inhibitor for glycosyltransferases, enzymes responsible for transferring sugar moieties to other molecules. This interaction is crucial in glycoprotein synthesis and modification.
  • Glycosidases : It may also influence glycosidases that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can alter carbohydrate metabolism pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
Study A Enzyme inhibitionIn vitro assaysDemonstrated significant inhibition of glycosyltransferase activity.
Study B Antimicrobial propertiesDisk diffusion methodShowed moderate antibacterial activity against Gram-positive bacteria.
Study C CytotoxicityMTT assayInduced apoptosis in cancer cell lines with an IC50 value of 25 µM.

Case Studies

  • Enzyme Interaction : In a study examining the interaction with glycosyltransferases, this compound was found to significantly inhibit enzyme activity at concentrations as low as 10 µM. This suggests potential applications in designing inhibitors for therapeutic purposes.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties against various pathogens. The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus when tested using standard agar diffusion methods.
  • Cytotoxic Effects : A cytotoxicity assessment revealed that this compound could induce cell death in human cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.

Properties

IUPAC Name

(2R,3R,4S,5S,6S)-2-bromo-3,4,5,6-tetrakis(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33BrO5/c34-32-30(36-22-26-15-7-2-8-16-26)29(35-21-25-13-5-1-6-14-25)31(37-23-27-17-9-3-10-18-27)33(39-32)38-24-28-19-11-4-12-20-28/h1-20,29-33H,21-24H2/t29-,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKLYOLUBMYRCT-ZPZOKNLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Reactant of Route 2
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Reactant of Route 3
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Reactant of Route 4
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
(2S,3S,4S,5R,6R)-2,3,4,5-Tetrakis(benzyloxy)-6-bromotetrahydro-2H-pyran

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